![molecular formula C24H30ClN3O3S B2359898 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1329635-81-5](/img/structure/B2359898.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative with a thiazole ring and a morpholine group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. Morpholine is a common organic solvent and also used as a building block in organic synthesis .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, benzamide derivatives are typically synthesized through the reaction of benzoic acid with ammonia or amines. Thiazoles can be synthesized through the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis
The molecular structure would consist of a benzene ring attached to an amide functional group, a thiazole ring, and a morpholine group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamides, thiazoles, and morpholines all undergo various chemical reactions. For example, benzamides can react with halogens in the presence of a base to form N-substituted benzamides. Thiazoles can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids. Thiazoles are typically liquids or low-melting solids .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties, making them effective against a range of microorganisms .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also shown to be effective antifungal agents . This could potentially make them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This means they could potentially be used in the treatment of viral infections.
Neuroprotective Activity
These compounds have shown neuroprotective effects . This means they could potentially be used in the treatment of neurological disorders.
Antitumor or Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer.
Mecanismo De Acción
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling.
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) binding site. This allosteric binding enhances the receptor’s response to its natural ligand, acetylcholine .
Result of Action
The activation of the M4 receptor by this compound results in a leftward shift of the agonist concentration-response curve . This indicates an increase in the potency of the natural ligand, acetylcholine, in activating the M4 receptor. The exact molecular and cellular effects would depend on the specific physiological context, but could include changes in neuronal signaling or smooth muscle contraction.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-17-5-8-19(9-6-17)23(28)27(12-4-11-26-13-15-30-16-14-26)24-25-21-20(29-3)10-7-18(2)22(21)31-24;/h5-10H,4,11-16H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRTVUOSUZXAKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

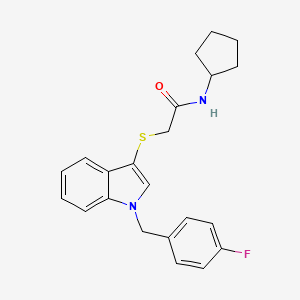

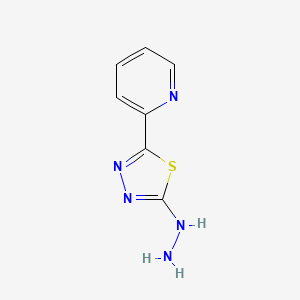
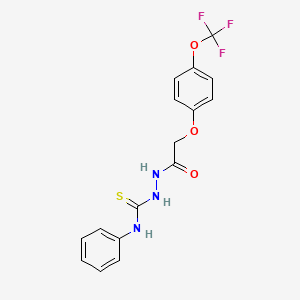
![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)
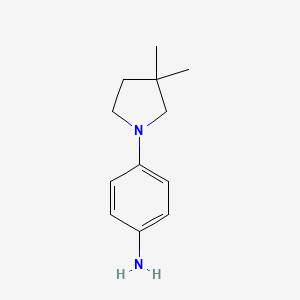

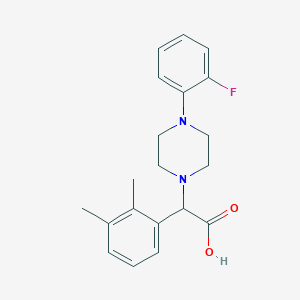
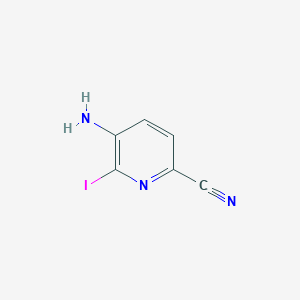
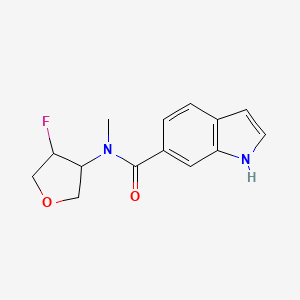
![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)
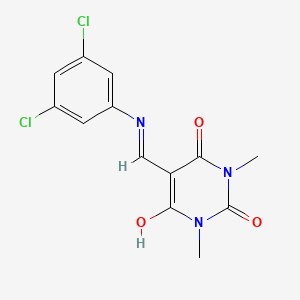

![3,6-dichloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2359837.png)